MSI-594 is a synthetic hybrid peptide that combines elements from two well-known antimicrobial peptides: MSI-78, derived from the frog skin peptide magainin, and melittin, a component of bee venom. This compound was developed by Genaera Corporation to enhance clinical potency against various pathogens. MSI-594 exhibits a broad spectrum of antimicrobial activity and is particularly noted for its ability to disrupt bacterial membranes, making it a candidate for therapeutic applications in combating infections.
MSI-594 is classified as an antimicrobial peptide (AMP). Its structure comprises sequences from both MSI-78 and melittin, designed to leverage the membrane-disrupting properties of these parent peptides. The classification of MSI-594 as an AMP places it within a group of naturally occurring or synthetic peptides that exhibit significant antibacterial, antifungal, and antiviral activities.
The synthesis of MSI-594 involves solid-phase peptide synthesis techniques, which allow for the stepwise assembly of amino acids into a peptide chain. Key steps include:
The yield of purified MSI-594 can vary but has been reported at approximately 55% relative to the initial crude peptide weight .
MSI-594 adopts a hairpin helical structure characterized by its amphipathic nature, which is crucial for its interaction with lipid membranes. The peptide's sequence includes hydrophobic and cationic residues that facilitate its membrane-disrupting capabilities.
Key structural data include:
These parameters reflect the peptide's potential for membrane interaction and disruption .
MSI-594 primarily interacts with lipid membranes through mechanisms such as:
The effectiveness of these mechanisms can vary based on the lipid composition of the target membrane.
The mechanism of action for MSI-594 involves several steps:
Studies utilizing nuclear magnetic resonance (NMR) have shown that MSI-594 aligns perpendicular to the bilayer normal, suggesting a significant interaction with membrane components .
MSI-594 exhibits several notable physical and chemical properties:
These properties make MSI-594 a candidate for further development in clinical applications targeting resistant bacterial strains .
MSI-594 has potential applications in various fields:
Ongoing research aims to explore its full therapeutic potential while addressing safety concerns associated with peptide-based therapies .
Antimicrobial peptides (AMPs) represent a critical component of the innate immune system across diverse evolutionary lineages, from plants and insects to amphibians and mammals. These small, gene-encoded molecules (typically <100 amino acids) serve as a first line of defense against pathogens through rapid membrane-disruptive mechanisms that impose high evolutionary barriers to resistance. MSI-594 emerges as a pinnacle of rational AMP design—a 24-residue synthetic hybrid (GIGKFLKKAKKGIGAVLKVLTTG-NH₂) engineered from natural templates to optimize antimicrobial efficacy. Its development exemplifies the strategic integration of structural biology and biophysics to combat multidrug-resistant bacteria, a pressing global health challenge [6] [9].
AMPs have evolved over 500 million years as essential elements of host defense. In vertebrates, they populate epithelial barriers and phagocytic cells, providing immediate protection while adaptive immunity mobilizes. Their evolutionary success hinges on physicochemical properties that favor selective interaction with microbial membranes:
This evolutionary blueprint informed the design logic of synthetic AMPs like MSI-594, optimizing natural scaffolds for enhanced potency and selectivity [6].
MSI-594 exemplifies de novo peptide engineering through strategic domain hybridization and residue-specific modifications. Its design integrates pharmacophores from two potent natural AMPs:
Table 1: Sequence and Biophysical Properties of MSI-594 vs. Parent Peptides
Peptide | Sequence (N→C) | Net Charge | Hydrophobic Moment | Aliphatic Index |
---|---|---|---|---|
MSI-594 | GIGKFLKKAKKGIGAVLKVLTTG | +6 | 0.59 | 130.0 |
Magainin-2 | GIGKFLHSAKKFGKAFVGEIMNS | +4 | 0.65 | 93.2 |
Melittin | GIGAVLKVLTTGLPALISWIKRKRQQ | +5 | 0.64 | 142.3 |
Data derived from biochemical analyses [3] [8].
Critical design innovations include:
This rational hybridization yielded a peptide with 2–4-fold lower MIC values than magainin-2 against E. coli and S. aureus (Table 2) [3] [9].
MSI-594’s functional superiority stems from unique structural adaptations that enhance membrane discrimination and disruption:
Structural Dynamics in Membrane Environments
Table 2: Antimicrobial Efficacy (MIC, μg/mL) of MSI-594 vs. Reference Strains
Pathogen | MSI-594 | Magainin-2 | MSI-78 (Pexiganan) |
---|---|---|---|
Escherichia coli | 2 | 10 | 4 |
Staphylococcus aureus | 4 | 50–75 | 4 |
Pseudomonas aeruginosa | 4 | 70–100 | 4 |
Candida albicans | 64 | 25 | 64 |
Data from broth microdilution assays [3] [9].
Mechanism of Membrane Disruption
MSI-594 employs a detergent-like carpet mechanism confirmed by biophysical studies:
Accelerated molecular dynamics simulations illustrate preferential binding to bacterial-mimetic lipids (POPG/POPE 3:1) over mammalian-mimetic systems (POPC/cholesterol), validating its design for selective toxicity [4] [5]. This mechanism circumvents conventional antibiotic resistance pathways, positioning MSI-594 as a template for next-generation AMPs [6] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: